Ethidium-iodouridylyl(3'-5')adenosine
Description
Contextualization within Modified Nucleic Acid Probes and Ligands
Ethidium-iodouridylyl(3'-5')adenosine is a synthetic dinucleotide analog that can be classified as a modified nucleic acid probe. Such probes are oligonucleotides or their analogs that bind to specific nucleotide sequences. nih.gov The modification of nucleic acid probes with various chemical moieties is a common strategy to enhance their functionality and utility in molecular biology research. These modifications can confer properties such as fluorescence, photoreactivity, or enhanced binding affinity.
In the case of this compound, two key modifications are present. The first is the ethidium (B1194527) group, a well-known fluorescent intercalator. Intercalating agents are molecules that can insert themselves between the stacked base pairs of double-stranded DNA or RNA. nih.gov This intercalation event often leads to a significant change in the molecule's fluorescence, making it a valuable tool for visualizing nucleic acids. The second modification is the presence of an iodinated uridine (B1682114) residue. Halogenated nucleosides, such as 5-iodouridine (B31010), are known to be photoreactive. Upon exposure to UV light of a specific wavelength, they can form covalent cross-links with nearby molecules, such as proteins or other nucleic acids.
Rationale for Academic Investigation into this compound
The academic investigation into a molecule like this compound is driven by the desire to create bifunctional probes that can perform multiple tasks simultaneously. The covalent linkage of an intercalating dye to a photoreactive nucleotide offers several potential advantages in studying nucleic acid structure and interactions.
The ethidium component allows for the visualization and tracking of the probe within a biological system. Its fluorescence properties can be used to monitor its binding to target nucleic acid sequences. The iodouridylyl moiety, on the other hand, provides a mechanism for "freezing" the interaction between the probe and its target at a specific moment in time. By initiating photocrosslinking, researchers can create a stable, covalent bond between the probe and its binding partner, allowing for the identification and characterization of these interacting molecules. This dual functionality makes such probes particularly useful for mapping nucleic acid-protein interaction sites and for studying the dynamics of complex biological processes like transcription, translation, and DNA repair.
Historical Precedents and Evolution of Intercalating and Photoreactive Nucleotide Analogs
The development of complex probes like this compound is built upon a long history of research into intercalating agents and photoreactive nucleotide analogs.
Ethidium Bromide: From Veterinary Medicine to a Laboratory Staple
Ethidium bromide was initially synthesized in the 1950s and was first used as a veterinary trypanocidal agent to combat sleeping sickness in cattle. acs.org Its ability to intercalate into DNA was discovered shortly after, and by the 1960s, it had become an indispensable tool in molecular biology for staining DNA in gel electrophoresis. nih.gov The planar structure of the ethidium molecule allows it to slip between the base pairs of the DNA double helix, causing a conformational change and a significant increase in its fluorescence upon binding. nih.gov This property has made it a workhorse for the visualization of DNA for decades.
The Rise of Photoreactive Nucleotide Analogs
The use of photoreactive nucleotide analogs, particularly halogenated pyrimidines, also has a rich history in molecular biology. The observation that these analogs could be incorporated into nucleic acids and subsequently cross-linked to proteins upon UV irradiation opened up new avenues for studying nucleic acid-protein interactions. 5-iodouracil (B140508) and 5-bromouracil have been shown to be effective photocrosslinking agents, allowing for the precise identification of contact points between nucleic acids and their binding proteins. acs.org
The evolution of these two distinct classes of molecules has paved the way for the design of hybrid probes that combine the properties of both, leading to the conceptualization of molecules like this compound.
Overview of Research Paradigms for Complex Biomolecular Probes
The design and application of complex biomolecular probes are guided by several key research paradigms. A primary goal is the development of multifunctional probes that can provide more comprehensive information about biological systems. nih.gov This often involves the integration of different functional moieties, such as fluorophores, quenchers, photoreactive groups, and affinity tags, into a single molecular entity. oup.com
A significant paradigm in probe design is the move towards "mix-and-read" formats, where the probe generates a signal directly upon binding to its target, eliminating the need for separation steps. acs.org Fluorescent intercalators like ethidium are well-suited for this approach. Furthermore, the ability to covalently link a probe to its target through photocrosslinking adds a layer of robustness to experimental findings, as it allows for the capture of transient or weak interactions. nih.gov
The development of such probes often involves a modular approach, where different functional components can be combined to create probes with tailored properties for specific applications. nih.gov This has led to the evolution of simple hybridization probes into more sophisticated "DNA machines" and "DNA robots" capable of complex recognition and analysis tasks. acs.org
Research Findings: Structural and Photochemical Properties
| Component | Property | Implication for the Probe |
| Ethidium | Intercalation into double-stranded nucleic acids | Anchors the probe to the target nucleic acid, providing stability and allowing for fluorescent detection. |
| Fluorescence enhancement upon binding | Enables visualization and quantification of the probe-target interaction. | |
| Iodouridylyl | Photoreactivity upon UV irradiation | Allows for the formation of a covalent cross-link between the probe and its binding partner. |
| Halogen atom | Can be used as a heavy atom for X-ray crystallography studies to aid in structure determination. | |
| (3'-5')adenosine | Dinucleotide structure | Provides a nucleic acid backbone for the attachment of the functional moieties and allows for sequence-specific recognition of a target. |
Structural Insights from Analogous Complexes
Structural studies of ethidium intercalated into DNA have provided detailed insights into the binding mechanism. The phenanthridinium ring of ethidium stacks between adjacent base pairs, causing an unwinding of the DNA helix. Polarized Raman spectroscopy has been used to determine the orientation of the ethidium molecule within the DNA duplex. nih.gov These studies provide a framework for understanding how the ethidium portion of this compound would interact with a target nucleic acid.
Photochemical Mechanism of Iodinated Nucleosides
The photochemistry of iodinated nucleosides is also well-characterized. Upon absorption of UV light, the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical. This radical can then react with nearby amino acid residues in a protein or with other bases in a nucleic acid, forming a stable covalent bond. The efficiency of this photocrosslinking can be quite high, making it a powerful tool for mapping molecular interactions. acs.org
Structure
2D Structure
Properties
CAS No. |
64426-26-2 |
|---|---|
Molecular Formula |
C40H42IN10O12P |
Molecular Weight |
1012.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C21H19N3.C19H23IN7O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-6-1-26(19(33)25-16(6)32)17-12(30)10(28)7(38-17)2-36-40(34,35)37-3-8-11(29)13(31)18(39-8)27-5-24-9-14(21)22-4-23-15(9)27/h3-13,23H,2,22H2,1H3;1,4-5,7-8,10-13,17-18,28-31H,2-3H2,(H,34,35)(H2,21,22,23)(H,25,32,33)/t;7-,8-,10-,11-,12-,13-,17-,18-/m.1/s1 |
InChI Key |
CJGNGIBSMVXQSV-SGMHBCTGSA-N |
SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)I |
Isomeric SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)I |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)I |
Synonyms |
ethidium-iodouridylyl(3'-5')adenosine |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Research Applications
Chemical Synthesis Approaches for Ethidium-iodouridylyl(3'-5')adenosine
The creation of the target molecule is conceptually divided into three key stages: formation of the fundamental phosphodiester linkage between the two nucleosides, incorporation of the chemically modified iodouridine unit, and finally, the covalent attachment of the ethidium (B1194527) moiety.
Strategies for Phosphodiester Bond Formation and Coupling Reactions
The foundational step in synthesizing the dinucleotide core is the formation of a 3'-5' phosphodiester bond between a uridine (B1682114) derivative and an adenosine (B11128) derivative. Over the years, several methods have been developed for oligonucleotide synthesis, with the phosphoramidite (B1245037) method being the current gold standard due to its high efficiency and amenability to automation. twistbioscience.combiosearchtech.comresearchgate.net
Phosphoramidite Method: This approach is the most widely used for automated solid-phase DNA and RNA synthesis. twistbioscience.combiosearchtech.com It involves a four-step cycle: detritylation, coupling, capping, and oxidation. biosearchtech.com A protected nucleoside phosphoramidite monomer is activated by a weak acid, such as tetrazole, and couples with the free 5'-hydroxyl group of a support-bound nucleoside. umich.edu The resulting phosphite (B83602) triester linkage is unstable and is subsequently oxidized to a stable phosphate (B84403) triester. biosearchtech.com Coupling efficiencies are typically very high, often exceeding 99%. twistbioscience.com
H-Phosphonate Method: An alternative to the phosphoramidite method, H-phosphonate chemistry offers a simpler synthesis cycle consisting of only two steps: deprotection and coupling. The oxidation step is performed only once at the end of the entire chain assembly. This method is particularly useful for creating various backbone modifications, such as phosphorothioates and phosphoramidates.
Phosphotriester Method: This was one of the earlier methods developed for oligonucleotide synthesis. While largely superseded by the phosphoramidite method for automated synthesis due to slower coupling times and lower yields, it is still relevant for solution-phase synthesis of oligonucleotides. umich.edu
Table 1: Comparison of Major Oligonucleotide Synthesis Methodologies
| Feature | Phosphoramidite Method | H-Phosphonate Method | Phosphotriester Method |
| Key Intermediate | Phosphoramidite | H-phosphonate monoester | Phosphotriester |
| Cycle Steps | Deblocking, Coupling, Capping, Oxidation | Deblocking, Coupling | Coupling, Deprotection |
| Coupling Efficiency | >99% | High, but can be lower than phosphoramidite | Lower than phosphoramidite |
| Key Advantage | High efficiency, automation-friendly | Simple cycle, good for backbone mods | Suitable for solution-phase synthesis |
| Primary Use | Automated solid-phase synthesis | Specialized modifications | Solution-phase block synthesis |
For the synthesis of the iodouridylyl(3'-5')adenosine backbone, the phosphoramidite method on a solid support is the most efficient and common strategy.
Incorporation of the Iodouridine Moiety into Oligonucleotide Constructs
To create the specific dinucleotide, a modified 5-iodouridine (B31010) building block must be synthesized and incorporated. This is typically achieved by preparing a 5-iodouridine phosphoramidite synthon.
The synthesis of 5-iodouridine phosphoramidite generally follows these steps:
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 5-iodouridine is protected, commonly with a dimethoxytrityl (DMT) group.
Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group is selectively protected with a group like tert-butyldimethylsilyl (TBDMS).
Phosphitylation: The protected ribonucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.
This modified monomer can be used in standard automated oligonucleotide synthesizers with reported coupling yields of over 98%, making the incorporation of 5-iodouridine a routine procedure. nih.gov The presence of the iodine atom at the 5-position of the uracil (B121893) base does not significantly alter the steric properties of the oligonucleotide, allowing it to participate in normal base-pairing. rsc.org
Attachment Chemistry of the Ethidium Moiety to the Dinucleotide Scaffold
Once the iodouridylyl(3'-5')adenosine dinucleotide is assembled, the final step is the covalent attachment of the ethidium intercalator. Ethidium bromide possesses two primary amino groups that can serve as handles for conjugation. The attachment strategy must be carefully chosen to ensure the resulting bond is stable under experimental conditions.
Two primary strategies for attachment are:
Post-Synthetic Amide Coupling: A common method involves synthesizing the dinucleotide with a linker arm that terminates in a reactive group, such as a primary amine or a carboxylic acid. For instance, an amino-modifier can be added during synthesis. idtdna.com Separately, the ethidium molecule is activated. The two components are then coupled in solution to form a stable amide bond. This post-synthetic approach is often preferred because the ethidium molecule may not be stable under the harsh chemical conditions of oligonucleotide deprotection (e.g., concentrated ammonia (B1221849) at high temperatures). idtdna.commdpi.com
Click Chemistry: A more modern and highly efficient method is copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC). idtdna.commdpi.com In this approach, the dinucleotide is synthesized with an alkyne-containing modifier. An azide (B81097) derivative of ethidium is prepared separately. The two molecules are then "clicked" together in a highly specific and high-yield reaction that is bio-orthogonal, meaning it does not interfere with the biomolecules themselves. lumiprobe.com This method provides a robust and reliable way to attach the ethidium moiety. idtdna.com
Design and Synthesis of this compound Analogs for Mechanistic Probing
To investigate the mechanisms of nucleic acid binding and function, analogs of the parent compound are often designed and synthesized. These analogs may feature altered binding affinities or carry reporter tags for detection and purification.
Rational Design Principles for Modulating Binding Affinity and Specificity
The binding of ethidium to nucleic acids is a well-studied example of intercalation, where the planar phenanthridinium ring of ethidium inserts between adjacent base pairs of the DNA or RNA duplex. nih.gov The affinity of this interaction is governed by several factors that can be rationally modified to tune the binding properties.
Stacking and Hydrophobic Interactions: Once positioned, the aromatic ring of ethidium engages in π-π stacking interactions with the nucleobases above and below it. The strength of these interactions is sequence-dependent. Ethidium is known to exhibit a preference for intercalating at pyrimidine-purine steps.
Structural Modifications: Altering the structure of the ethidium moiety itself, for example by adding or removing substituent groups, can impact its planarity, hydrophobicity, and ability to fit within the intercalation pocket, thereby modulating binding affinity and specificity. researchgate.net The linker connecting the ethidium to the dinucleotide can also be varied in length and flexibility to optimize the positioning of the intercalator.
Table 2: Factors Influencing the Binding Affinity of Intercalating Agents
| Design Parameter | Principle of Modulation | Expected Effect on Binding |
| Intercalator Charge | Modify electrostatic attraction to the phosphate backbone. | Increasing positive charge generally increases affinity at low salt concentrations. nih.gov |
| Linker Length/Flexibility | Alter the spatial positioning and orientation of the intercalator. | Optimal linker length can enhance intercalation by reducing steric hindrance. |
| Aromatic System Size | Modify the surface area available for π-π stacking interactions. | Larger planar surfaces can lead to stronger stacking and higher affinity. |
| Substituent Groups | Introduce steric bulk or new hydrogen bonding possibilities. | Bulky groups can hinder intercalation; H-bond donors/acceptors can increase specificity. |
| Dinucleotide Sequence | Exploit the inherent sequence preference of the intercalator. | Targeting preferred pyrimidine-purine sites can increase local binding affinity. |
Synthesis of Biotinylated or Reporter-Tagged this compound Derivatives
For applications such as affinity purification, pull-down assays, or fluorescence-based detection, it is necessary to synthesize analogs that incorporate a biotin (B1667282) handle or a fluorescent reporter dye.
Biotinylation: Biotin can be incorporated into the molecule to allow for strong and specific binding to avidin (B1170675) or streptavidin. biosyn.combiosyn.com This is typically achieved in one of two ways:
Direct Synthesis with a Biotin Phosphoramidite: A phosphoramidite monomer containing a biotin group attached via a spacer arm can be used during the automated synthesis of the dinucleotide. glenresearch.com
Post-Synthetic Conjugation: An amino- or alkyne-modified dinucleotide-ethidium conjugate is first prepared. Then, an activated N-hydroxysuccinimide (NHS) ester of biotin or an azide-biotin derivative is reacted with the conjugate to attach the tag. nih.govnih.gov This approach is versatile and avoids exposing the biotin to all steps of the synthesis.
Reporter Tagging: Fluorescent dyes are attached to provide a means of detection. biosyn.com The strategy is similar to biotinylation. A variety of fluorescent phosphoramidites (e.g., for FAM, Cy3, Cy5) are commercially available and can be added during synthesis. atdbio.com Alternatively, post-synthetic conjugation using NHS esters or click chemistry allows for a wider range of dyes to be used, especially those that are not stable to the conditions of oligonucleotide synthesis. idtdna.comnih.gov The choice of dye depends on the desired excitation and emission wavelengths for the specific experimental setup.
Table 3: Common Reporter Tags and Conjugation Chemistries
| Tag | Common Function | Typical Conjugation Method |
| Biotin | Affinity Purification, Immobilization | Phosphoramidite or Post-synthetic (NHS Ester) glenresearch.comnih.gov |
| Desthiobiotin | Affinity Purification (with reversible binding) | Phosphoramidite glenresearch.com |
| Fluorescein (FAM) | Fluorescence Detection (Green) | Phosphoramidite or Post-synthetic (NHS Ester) |
| Cyanine Dyes (Cy3, Cy5) | Fluorescence Detection (Orange, Red) | Phosphoramidite or Post-synthetic (NHS Ester, Click) idtdna.com |
| Alexa Fluor Dyes | Fluorescence Detection (Various Colors) | Post-synthetic (NHS Ester, Click) nih.gov |
Purification and Analytical Techniques for Research-Grade this compound
The purification and rigorous analysis of this compound are critical to obtaining a research-grade compound. The presence of impurities, such as diastereomers, incompletely synthesized fragments, or byproducts from the iodination reaction, can significantly hinder its application, especially in forming well-ordered crystals for X-ray diffraction studies. A combination of chromatographic and spectroscopic techniques is employed to ensure the compound's purity and to verify its chemical structure.
Chromatographic techniques are indispensable for the purification of synthetic oligonucleotides like 5-iodouridylyl(3'-5')adenosine. These methods separate the target molecule from a complex mixture of reactants, truncated sequences, and other byproducts based on its physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying dinucleotides. atdbio.com For a compound like 5-iodouridylyl(3'-5')adenosine, two primary modes of HPLC are particularly relevant:
Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the net negative charge of their phosphate backbone. sigmaaldrich.com A salt gradient is used to elute the molecules from a positively charged stationary phase. While highly effective for separating by length, it may be less efficient at resolving sequences with the same number of phosphate groups but different base compositions or modifications.
Reversed-Phase HPLC (RP-HPLC): This is a widely used method that separates molecules based on their hydrophobicity. sigmaaldrich.com The introduction of the iodine atom in 5-iodouridylyl(3'-5')adenosine increases its hydrophobicity compared to the non-iodinated uridylyl(3'-5')adenosine, making RP-HPLC an excellent choice for purification. Furthermore, if a dimethoxytrityl (DMT) group is used as a 5'-protecting group during synthesis, its pronounced hydrophobicity allows for the efficient separation of the full-length DMT-on product from shorter, "failure" sequences that lack this group. sigmaaldrich.com The DMT group is then cleaved post-purification.
Ion-pairing reversed-phase HPLC (IP-RP-HPLC) is a variation that enhances the resolution of oligonucleotides. nih.gov An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase to neutralize the negative charges on the phosphate backbone, thereby increasing the retention of the oligonucleotide on the nonpolar stationary phase and improving separation. nih.gov
The table below summarizes typical conditions that could be applied for the HPLC purification of 5-iodouridylyl(3'-5')adenosine, based on established protocols for similar oligonucleotides.
| Parameter | Ion-Exchange HPLC (IE-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Quaternary ammonium (B1175870) functionalized support | C18 or C8 alkyl-silica |
| Mobile Phase A | Low salt buffer (e.g., 20 mM Tris-HCl) | Aqueous buffer with ion-pairing agent (e.g., 0.1 M TEAA) |
| Mobile Phase B | High salt buffer (e.g., 1 M NaCl in 20 mM Tris-HCl) | Acetonitrile or Methanol (B129727) |
| Elution | Increasing salt gradient | Increasing organic solvent gradient |
| Detection | UV absorbance at 260 nm | UV absorbance at 260 nm |
Following purification, the identity and structural integrity of 5-iodouridylyl(3'-5')adenosine must be unequivocally confirmed. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy. chemicalbook.com For 5-iodouridylyl(3'-5')adenosine, MS confirms the successful coupling of the adenosine and 5-iodouridine nucleosides and the presence of the iodine atom. Electrospray ionization (ESI) is a common MS technique for analyzing oligonucleotides, as it is a "soft" ionization method that minimizes fragmentation of the parent molecule. chemicalbook.com The expected molecular weight can be calculated from the chemical formula, and the observed mass spectrum should show a prominent peak corresponding to this value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its structure and the correct formation of the 3'-5' phosphodiester bond.
¹H NMR: Proton NMR spectra will show characteristic signals for the protons of the adenine (B156593) and iodouracil (B1258811) bases, as well as the sugar moieties of both adenosine and iodouridine. The chemical shifts and coupling constants of these protons can confirm the identity and conformation of the nucleosides.
³¹P NMR: Phosphorus-31 NMR is particularly crucial for verifying the formation of the phosphodiester linkage. massbank.eu A single signal in the characteristic chemical shift range for a phosphodiester confirms the successful and clean formation of the 3'-5' bond. The absence of signals corresponding to starting materials (e.g., phosphoramidites) or side products indicates high purity.
The table below outlines the key analytical techniques and the type of information they provide for the structural verification of 5-iodouridylyl(3'-5')adenosine.
| Technique | Information Provided | Expected Observations |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | A major peak corresponding to the calculated mass of C₁₉H₂₂IN₆O₁₂P⁻ |
| ¹H NMR | Structural confirmation of nucleobases and sugar rings | Characteristic signals for adenine, 5-iodouracil (B140508), and ribose protons |
| ¹³C NMR | Carbon skeleton confirmation | Resonances corresponding to each unique carbon atom in the molecule |
| ³¹P NMR | Verification of phosphodiester linkage | A single peak in the phosphodiester region of the spectrum |
Molecular Recognition and Interaction Mechanisms with Nucleic Acids
Intercalation Mechanisms of the Ethidium (B1194527) Moiety within Nucleic Acid Structures
The planar phenanthridinium ring system of the ethidium moiety is the primary driver of its interaction with double-stranded nucleic acids through a process known as intercalation. This involves the insertion of the flat aromatic ring between adjacent base pairs of the DNA or RNA helix.
The intercalation of ethidium into a nucleic acid duplex is a highly defined process governed by specific stereochemical and geometric parameters. X-ray crystallographic studies of the complex formed between ethidium and the dinucleoside monophosphate 5-iodouridylyl(3'-5')adenosine (iodoUpA) have provided atomic-level insights into these requirements. nih.govroyalsocietypublishing.orgpnas.org
Upon intercalation, the ethidium molecule is oriented with its phenyl and ethyl groups situated in the minor groove of the nucleic acid double helix. royalsocietypublishing.org This orientation is a key feature of the interaction. The intercalation process induces significant conformational changes in the nucleic acid backbone. A critical and conserved structural feature observed in complexes of ethidium with dinucleotides, including iodoUpA, is a mixed sugar-puckering pattern in the sugar-phosphate backbone. royalsocietypublishing.org Specifically, the sugar puckering is C3' endo (3'-5') C2' endo. This specific puckering accommodates the intercalated drug and is a fundamental aspect of the stereochemistry of ethidium binding.
The intercalation of ethidium results in a characteristic unwinding of the helical twist and an increase in the distance between the base pairs that flank the intercalated molecule. nih.gov In the ethidium:iodoUpA crystalline complex, the base pairs are separated by approximately 6.7 Å to 6.8 Å to accommodate the 3.4 Å thick phenanthridinium ring. royalsocietypublishing.org This separation and the associated unwinding of the helix are defining geometric constraints of the intercalation process.
Table 1: Crystallographic Data for the Ethidium:5-iodouridylyl(3'-5')adenosine Complex
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | royalsocietypublishing.org |
| Space Group | C2 | royalsocietypublishing.org |
| a | 2.845 nm | royalsocietypublishing.org |
| b | 1.354 nm | royalsocietypublishing.org |
| c | 3.413 nm | royalsocietypublishing.org |
| β | 98.6° | royalsocietypublishing.org |
| Asymmetric Unit Contents | 2 ethidium molecules, 2 iodoUpA molecules, 20 water molecules, 4 methanol (B129727) molecules | royalsocietypublishing.org |
Ethidium does not intercalate into all nucleic acid sequences with equal affinity. Solution studies have demonstrated a marked sequence specificity for ethidium-dinucleotide interactions. royalsocietypublishing.org There is a general preference for ethidium to intercalate at pyrimidine-purine sequences over purine-pyrimidine sequences. This preference is thought to arise from the specific stereochemical and energetic factors associated with the conformational changes required for intercalation at different sequences.
Molecular dynamics simulations and experimental studies have shown a preference for intercalation at CpG steps in DNA. nih.gov The binding of ethidium to nucleic acids is also influenced by the secondary structure. While it primarily targets double-stranded regions, it can also bind to helical regions formed by intramolecular base pairing in single-stranded RNA. youtube.com The presence of structural features such as bulge loops can also influence ethidium binding affinity. For instance, studies on a segment of the HIV-1 TAR RNA showed an enhanced binding affinity for ethidium near an unpaired adenosine (B11128) bulge. nih.gov This suggests that local structural variations in RNA can create favorable binding pockets for intercalation.
Role of the Iodouridylyl Moiety in Nucleic Acid Binding and Specificity
The iodine atom at the C5 position of the uracil (B121893) base is a key feature of the iodouridylyl moiety. This halogen atom can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a Lewis base. acs.orgnih.gov In the context of nucleic acid structures, the iodine atom of 5-iodouracil (B140508) can act as a halogen bond donor, interacting with oxygen, nitrogen, or bromine atoms. acs.org This can include interactions with the phosphate (B84403) backbone of the nucleic acid, contributing to the stability of the complex. nih.gov
The presence of the bulky and polarizable iodine atom also contributes to hydrophobic and van der Waals interactions within the nucleic acid structure, further stabilizing the bound complex. The incorporation of 5-iodouracil into nucleic acid structures has been shown to be a valuable tool in crystallographic studies, aiding in structure resolution, and can be involved in stabilizing inter- and intramolecular interactions that affect molecular folding and ligand binding. nih.gov
The standard interaction observed in the crystal structure of the ethidium:iodoUpA complex is a Watson-Crick base pair between the adenine (B156593) and the 5-iodouracil. royalsocietypublishing.org However, the presence of modified bases like 5-iodouracil can potentially lead to non-canonical base pairing. wikipedia.orgosf.io Non-canonical base pairs involve hydrogen-bonding patterns that differ from the standard Watson-Crick interactions and are crucial for the structural and functional diversity of RNA. wikipedia.org While not explicitly detailed for the ethidium:iodoUpA complex, the potential for the iodinated uracil to engage in alternative hydrogen bonding schemes, such as wobble or Hoogsteen pairs, particularly in the context of more complex RNA structures, remains a possibility. nih.govyoutube.com
Specificity of Ethidium-iodouridylyl(3'-5')adenosine Binding to DNA and RNA
Ethidium bromide, the parent intercalator, is known to bind to both DNA and RNA duplexes. nih.govinstras.com However, studies have indicated differences in binding affinity depending on the nature of the nucleic acid. Fluorimetry studies have shown that the binding constant of ethidium to poly(rA)•poly(rU) (an RNA duplex) is significantly higher than its binding to various synthetic DNA duplexes, including poly(d(AT))•poly(d(AT)) and poly(d(GC))•poly(d(GC)). nih.gov This suggests a higher affinity of ethidium for RNA duplexes under certain conditions.
The presence of the 5-iodouridylyl moiety in this compound introduces further specificity. The formation of the crystalline complex with iodoUpA, an RNA dinucleotide, highlights its strong interaction with RNA building blocks. nih.govroyalsocietypublishing.orgpnas.org The specific stereochemistry adopted by the RNA backbone upon intercalation, as discussed in section 3.1.1, is well-defined. While direct comparative binding studies of the full this compound compound to both DNA and RNA duplexes are not extensively detailed in the available literature, the crystallographic evidence strongly supports a highly specific and stable interaction with RNA fragments. The combination of ethidium intercalation and the potential for stabilizing interactions from the iodouridylyl moiety likely contributes to a nuanced binding profile with a preference for certain nucleic acid structures and sequences.
Table 2: Binding Constants of Ethidium to Synthetic Polynucleotides
| Polynucleotide | Binding Constant (M⁻¹) | Reference |
|---|---|---|
| poly d(AT)•poly d(AT) | 9.5 x 10⁶ | nih.gov |
| poly dA•poly dT | 6.5 x 10⁵ | nih.gov |
| poly d(GC)•poly d(GC) | 9.9 x 10⁶ | nih.gov |
| poly dG•poly dC | 4.5 x 10⁶ | nih.gov |
| poly d(AC)•poly d(GT) | 9.8 x 10⁶ | nih.gov |
| poly d(AG)•poly d(CT) | 1.3 x 10⁶ | nih.gov |
| poly rA•poly rU | 4.1 x 10⁷ | nih.gov |
Differential Binding to Double-Stranded vs. Single-Stranded Nucleic Acids
Ethidium, the active component in the this compound complex, exhibits a strong preference for double-stranded (ds) nucleic acids over their single-stranded (ss) counterparts. The primary reason for this preference lies in the nature of the intercalation process, which requires the stable, stacked base-pair structure of a double helix to provide a binding site. In double-stranded DNA (dsDNA), the ethidium molecule can slip between the base pairs, leading to a stable complex. researchgate.net This interaction with dsDNA is characterized by a significant enhancement in the fluorescence of the ethidium molecule. heraldopenaccess.us
While the primary mode of interaction is with dsDNA, ethidium has been shown to interact with ssDNA as well, albeit through different mechanisms and with lower affinity. Studies on ethidium bromide have revealed that its binding to ssDNA can occur through at least two modes: a "strong" and a "weak" interaction. researchgate.netnih.gov The "strong" binding to ssDNA is, however, significantly weaker than the intercalative binding to dsDNA. The binding constants for ethidium with dsDNA are considerably higher than with ssDNA, indicating a more stable and favorable interaction with the double-helical structure. researchgate.net
| Nucleic Acid Type | Binding Characteristics | Binding Constant (K) | Reference |
| Double-Stranded DNA (dsDNA) | Intercalation, strong binding | High | researchgate.net |
| Single-Stranded DNA (ssDNA) | Weaker, non-intercalative interactions | Low | researchgate.netnih.gov |
Preferential Interaction with A-form RNA vs. B-form DNA Structures
Nucleic acids can adopt various conformations, with B-form DNA and A-form RNA being the most common right-handed double-helical structures. Ethidium has been shown to bind to both DNA and RNA. nih.gov The crystal structure of this compound reveals a mixed sugar pucker in the dinucleotide, a feature that allows for the necessary conformational flexibility to accommodate the intercalating drug. nih.gov This flexibility is crucial for its ability to interact with different helical forms.
Studies on the parent compound, ethidium bromide, have demonstrated a base specificity in its interaction with synthetic RNA homopolymers. For instance, the association constant of ethidium with poly(A):poly(U) (an A-form RNA duplex) is significantly higher than with poly(G):poly(C). nih.gov This suggests that the local base sequence and the resulting helical parameters play a crucial role in the binding affinity. The interaction is primarily driven by enthalpy, with differences in affinity being largely due to entropic factors, possibly arising from the differential release of water molecules upon intercalation into various sequences. nih.gov While direct comparative studies on this compound with A-form RNA and B-form DNA are limited, the data from ethidium bromide suggest a nuanced interaction that is sensitive to the specific conformation and sequence of the nucleic acid target.
| Polynucleotide | Helical Form | Binding Affinity | Driving Force | Reference |
| poly(A):poly(U) | A-form RNA | High | Enthalpy | nih.gov |
| poly(G):poly(C) | A-form RNA | Low | Enthalpy | nih.gov |
| B-form DNA | B-form DNA | Generally High | Enthalpy and Entropy | nih.gov |
Influence of Supercoiling and Higher-Order Nucleic Acid Architectures
The topology of DNA, particularly its supercoiling, can significantly influence the binding of intercalating agents like ethidium. DNA supercoiling refers to the over- or under-winding of the DNA double helix. The binding of an intercalator unwinds the DNA helix at the site of intercalation. In a topologically constrained molecule like a supercoiled plasmid, this unwinding can either be favored or opposed by the existing superhelical stress. nih.gov
For negatively supercoiled DNA, which is the common state in vivo, the unwinding caused by ethidium intercalation helps to relieve the torsional stress, making the binding process more favorable. nih.gov Conversely, for positively supercoiled DNA, the unwinding would increase the torsional stress, making intercalation less favorable. This interplay between supercoiling and intercalation is a key factor in the biological activity of many DNA-binding drugs.
Beyond duplex DNA, ethidium has also been shown to interact with higher-order nucleic acid structures such as DNA triplexes. Studies have indicated that ethidium can bind to the poly(dA)·2poly(dT) triple helix, and this binding is even stronger than its interaction with the corresponding duplex. researchgate.net This suggests that the unique structural features of higher-order nucleic acid architectures can present favorable binding sites for intercalating compounds.
Allosteric Effects and Conformational Changes Induced in Nucleic Acids upon Binding
The binding of this compound to a nucleic acid duplex induces significant conformational changes in the nucleic acid structure. The most direct evidence of this comes from the crystallographic studies of the complex itself. The intercalation of the ethidium molecule forces the adjacent base pairs to move apart, increasing the distance between them to accommodate the drug. nih.gov
This local distortion at the binding site leads to a cascade of conformational adjustments along the sugar-phosphate backbone. A key feature observed in the crystal structure of this compound is a mixed sugar puckering pattern in the dinucleotide. nih.gov This alteration in the sugar conformation is a critical component of the induced-fit mechanism that allows the nucleic acid to adapt to the presence of the intercalator.
Advanced Spectroscopic and Biophysical Characterization of Interactions
Fluorescence Spectroscopy for Probing Binding Dynamics and Environment
Fluorescence spectroscopy is a highly sensitive technique for investigating the binding of ethidium-containing compounds to nucleic acids. The intrinsic fluorescence of the ethidium (B1194527) moiety acts as a reporter on its local environment.
The fluorescence of ethidium is known to be significantly enhanced upon intercalation into a double-helical nucleic acid structure. In its free state in aqueous solution, the ethidium cation's fluorescence is quenched by solvent molecules. However, when Ethidium-iodouridylyl(3'-5')adenosine forms a complex, typically by the ethidium portion intercalating between base pairs of a nucleic acid, it is shielded from the solvent. This shielding effect, combined with the rigid, hydrophobic environment of the intercalation site, leads to a substantial increase in its fluorescence quantum yield.
The degree of fluorescence enhancement is directly proportional to the extent of binding, a principle widely used in quantitative binding assays. Conversely, any process that disrupts the intercalated complex or exposes the ethidium to a quenching agent would lead to a decrease in fluorescence.
Table 1: Illustrative Fluorescence Quantum Yields of Ethidium Bromide in Different Environments
| Environment | Typical Quantum Yield (Φ) |
|---|---|
| Free in aqueous solution | ~0.01 |
Note: This table provides typical values for ethidium bromide to illustrate the enhancement phenomenon. Specific values for this compound would depend on the precise nature of the complex formed.
Fluorescence anisotropy and lifetime measurements offer deeper insights into the binding event. The fluorescence lifetime (τ) of ethidium increases upon intercalation due to the same factors that cause fluorescence enhancement—protection from dynamic quenching and a more rigid environment. nih.gov
Fluorescence anisotropy (r) measures the rotational mobility of the fluorescent species. In solution, the relatively small this compound molecule would tumble rapidly, resulting in a low anisotropy value. Upon binding to a much larger macromolecule like a DNA or RNA duplex, its rotational motion is significantly restricted. This leads to a marked increase in the steady-state fluorescence anisotropy. By titrating a solution of this compound with a nucleic acid and monitoring the change in anisotropy, one can determine the binding affinity and stoichiometry of the interaction.
Time-resolved anisotropy decay measurements can further elucidate the rotational dynamics of the complex, providing information on the flexibility of the binding site.
Table 2: Representative Fluorescence Lifetime and Anisotropy Data for Ethidium Bromide
| State | Typical Fluorescence Lifetime (τ) in ns | Typical Steady-State Anisotropy (r) |
|---|---|---|
| Free in solution | 1-2 | < 0.1 |
Note: This table presents characteristic values for ethidium bromide to demonstrate the principles. The exact values for this compound would need to be determined experimentally.
Förster Resonance Energy Transfer (FRET) is a distance-dependent process that can be used to measure distances on the angstrom scale. In the context of this compound, the ethidium moiety can serve as either a FRET donor or acceptor when paired with a suitable fluorophore.
For instance, if a nucleic acid is labeled with a fluorescent donor dye at a specific position, the binding of this compound can lead to FRET if the ethidium (acceptor) intercalates in close proximity to the donor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler." This can be employed to map the precise location of the intercalation site or to study conformational changes in the nucleic acid upon binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-resolution structural information of molecules in solution, providing a detailed picture of the complex formed by this compound and nucleic acids.
2D Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in identifying intermolecular contacts. The Nuclear Overhauser Effect (NOE) arises between protons that are close in space (< 5 Å), regardless of whether they are connected by covalent bonds.
In a NOESY experiment on a complex of this compound and a nucleic acid fragment, cross-peaks would be observed between the protons of the ethidium ring system and the protons of the nucleic acid bases and sugar-phosphate backbone. For example, NOEs between the aromatic protons of ethidium and the imino or base protons of the nucleic acid can definitively establish the intercalation site. Further NOEs to the sugar protons can define the orientation of the ethidium within the intercalation pocket. The seminal work on the crystal structure of the ethidium: 5-iodouridylyl(3'-5')adenosine complex provides a foundational model for which protons would be expected to be in close proximity. nih.gov
Table 3: Expected Intermolecular NOEs between Ethidium and a Dinucleotide
| Ethidium Proton | Nucleic Acid Proton | Inferred Proximity |
|---|---|---|
| Aromatic Protons | Base Protons (e.g., H6, H8) | Intercalation between base pairs |
| Aromatic Protons | Sugar Protons (e.g., H1', H2') | Positioning within the minor groove |
The formation of an intercalation complex induces significant conformational changes in both the nucleic acid and the this compound. These changes can be monitored by NMR through changes in chemical shifts and scalar coupling constants.
Upon intercalation, the nucleic acid duplex must unwind to accommodate the ethidium moiety, leading to changes in the sugar pucker of the nucleotides flanking the intercalation site and alterations in the backbone torsion angles. These structural changes are reflected in the chemical shifts of the involved protons and phosphorus atoms, as well as in the 3J-coupling constants of the sugar ring protons.
The chemical shifts of the this compound protons will also change upon binding, moving from an environment exposed to the solvent to the shielded environment of the intercalation site. These chemical shift perturbations, when mapped onto the structure of the molecule, provide a detailed fingerprint of the binding event. The upfield shifts of the ethidium protons upon intercalation are a hallmark of this process, reflecting the ring current effects of the flanking base pairs.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethidium bromide |
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation
The elucidation of the three-dimensional structure of the this compound complex at atomic resolution was a landmark achievement, providing definitive proof of the intercalation model. The successful co-crystallization of this complex by Sobell and colleagues was pivotal. The strategy involved the use of a self-complementary dinucleoside monophosphate, 5-iodouridylyl(3'-5')adenosine (iodoUpA).
The rationale for using a modified dinucleotide was multifaceted. The heavy iodine atom facilitated the solving of the X-ray diffraction data through isomorphous replacement. Furthermore, the self-complementary nature of the dinucleotide allows it to form a miniature, Watson-Crick base-paired double helix, which provides a binding site for the ethidium cation.
The co-crystallization process typically involves dissolving the ethidium bromide and the dinucleoside monophosphate in an aqueous buffer solution at slightly acidic to neutral pH. The mixture is then subjected to vapor diffusion by sitting drop or hanging drop methods. In this technique, a drop containing the complex is allowed to equilibrate with a larger reservoir solution containing a precipitant (e.g., salts like ammonium (B1175870) sulfate (B86663) or organic solvents like 2-methyl-2,4-pentanediol). This gradual equilibration slowly increases the concentration of the complex and precipitant in the drop, leading to supersaturation and, ideally, the formation of well-ordered single crystals suitable for X-ray diffraction analysis. The low temperature at which crystallization is often performed helps to stabilize the complex. scispace.com
The crystal structure of the 2:2 complex of ethidium and 5-iodouridylyl(3'-5')adenosine provided a detailed, static picture of the intercalated state. The analysis of the diffraction data revealed that the ethidium cation's planar phenanthridinium ring is sandwiched between the iodine-U-A base pairs of two dinucleotide molecules.
Key structural features of the complex include:
Intercalation: The phenanthridinium ring is positioned centrally between the two Watson-Crick base pairs.
Base Pair Separation: The distance between the planes of the adjacent base pairs is increased to approximately 6.8 Å to accommodate the 3.4 Å thickness of the intercalating ring system.
Helical Unwinding: The intercalation induces a significant unwinding of the miniature RNA helix. The crystal structure showed a helical twist angle of approximately 8° between the base pairs, a marked reduction from the typical ~33° in A-form RNA. nih.gov
Sugar Pucker: The sugar rings of the adenosine (B11128) residues adopt a C3'-endo conformation, which is characteristic of A-form RNA. In contrast, the uridine (B1682114) residues exhibit a C2'-endo sugar pucker, a conformation more typical of B-form DNA. This demonstrates the conformational flexibility of the sugar-phosphate backbone upon drug binding.
Stabilizing Interactions: The complex is stabilized by extensive stacking interactions between the phenanthridinium ring and the purine-pyrimidine base pairs. Additionally, hydrogen bonds are observed between the amino groups of the ethidium molecule and the phosphate (B84403) oxygen atoms of the dinucleotide backbone.
Table 2: Crystallographic Data for the Ethidium: 5-iodouridylyl(3'-5')adenosine Complex
| Parameter | Value | Reference |
| Complex | Ethidium: 5-iodouridylyl(3'-5')adenosine | Tsai, C. C., Jain, S. C., & Sobell, H. M. (1975) |
| Space Group | P2₁ | Tsai, C. C., et al. (1975) |
| Unit Cell Dimensions | a=13.78 Å, b=31.84 Å, c=14.96 Å, β=114.9° | Tsai, C. C., et al. (1975) |
| Resolution | Atomic Resolution | Tsai, C. C., et al. (1975) |
| Key Structural Feature | Intercalation of ethidium between I-U:A base pairs | Tsai, C. C., et al. (1975) |
| Base Pair Separation | ~6.8 Å | Tsai, C. C., et al. (1975) |
| Helical Unwinding Angle | ~26° (from A-form RNA) | Tsai, C. C., et al. (1975) |
Data are based on the seminal work published by Sobell and colleagues.
Circular Dichroism (CD) Spectroscopy for Monitoring Nucleic Acid Helicity and Conformational Transitions
Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure and conformational changes of chiral molecules like nucleic acids. While ethidium itself is not chiral, upon binding to a nucleic acid, an induced circular dichroism (ICD) spectrum is observed in the visible region (300-600 nm) where the dye absorbs light. scispace.comscispace.com This ICD signal is a hallmark of intercalation and is highly sensitive to the geometry of the complex.
The binding of ethidium to the iodouridylyl(3'-5')adenosine dinucleotide to form a mini-helix results in a characteristic ICD spectrum. Typically, this includes a positive band centered around 307 nm, and often other weaker positive and negative bands at longer wavelengths. scispace.comosti.gov The shape and magnitude of these bands are dependent on the sequence of the dinucleotide, reflecting the different electronic interactions between the ethidium chromophore and the stacked base pairs. scispace.comnih.gov For instance, the ICD spectrum for ethidium bound to UpA is distinct from that when bound to CpG, indicating a sequence preference in the geometry of the complex. scispace.com
In the ultraviolet region (220-300 nm), the CD spectrum is dominated by the nucleic acid itself. Upon ethidium intercalation, significant changes in this region are also observed. These changes reflect the alterations in base stacking and helical twist. The intercalation and unwinding of the helix typically lead to an increase in the intensity of the main positive CD band around 260-280 nm. nih.govinstras.com These spectral changes can be monitored during a titration to follow the conformational transition of the nucleic acid as it becomes saturated with the intercalator.
Table 3: Typical Circular Dichroism Spectral Features for Ethidium Intercalation
| Spectral Region | Key Bands | Interpretation |
| Visible (300-600 nm) | Positive band at ~307 nm; other weaker bands. | Induced CD signal confirming the asymmetric environment of the bound, achiral ethidium. Sensitive to the geometry of the intercalation site. |
| UV (220-300 nm) | Changes in the ellipticity of the bands around 260-280 nm. | Reflects changes in nucleic acid secondary structure, such as helical unwinding and altered base-stacking interactions. |
Other Biophysical Techniques for Quantitative Interaction Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of a complete thermodynamic profile of the interaction between ethidium and a nucleic acid target in a single experiment. By titrating a solution of ethidium into a solution containing the nucleic acid, the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH) can be determined. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.
Studies of ethidium bromide intercalating into various DNA and RNA structures consistently show that the binding is an exothermic process, characterized by a negative enthalpy change (ΔH). nih.govnih.gov This favorable enthalpy is attributed to the formation of strong van der Waals stacking interactions between the ethidium ring system and the nucleic acid bases. The binding is also typically accompanied by a favorable entropy change (ΔS), which is largely driven by the release of ordered water molecules from the surfaces of both the drug and the nucleic acid upon complex formation.
The binding affinity is often salt-dependent, with the affinity decreasing at higher salt concentrations, which points to a significant electrostatic component in the binding, arising from the interaction of the positively charged ethidium with the negatively charged phosphate backbone of the nucleic acid. nih.gov
Table 4: Representative Thermodynamic Parameters for Ethidium Intercalation with Nucleic Acids
| Thermodynamic Parameter | Typical Value Range | Interpretation | Reference |
| Binding Constant (Kₐ) | 10⁴ - 10⁶ M⁻¹ | Represents the affinity of ethidium for the intercalation site. | researchgate.net |
| Dissociation Constant (K₋) | 1 - 100 µM | The concentration at which half the binding sites are occupied. | nih.gov |
| Enthalpy (ΔH) | -10 to -20 kJ/mol | Negative value indicates an exothermic process, driven by favorable stacking and hydrogen bonding interactions. | nih.gov |
| Entropy (ΔS) | Often positive | Positive value suggests an increase in disorder, likely due to the hydrophobic effect and release of counterions. | nih.gov |
| Gibbs Free Energy (ΔG) | -20 to -35 kJ/mol | Negative value indicates a spontaneous binding process. | Calculated from ΔG = -RTln(Kₐ) |
| Stoichiometry (n) | ~0.2 - 0.25 (drug/base) | Reflects one ethidium molecule binding per 4-5 base pairs at saturation. | nih.gov |
These values are representative and compiled from studies of ethidium binding to various DNA duplexes. The exact values for this compound may vary.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study macromolecular interactions in real time. nih.gov It provides invaluable information about the speed, strength, and stoichiometry of binding events. nih.gov The method works by detecting changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. nih.gov When the other molecule (the analyte) flows over the surface and binds to the ligand, the mass at the surface increases, causing a measurable change in the refractive index, which is recorded in a sensorgram. nih.gov
Application to this compound:
To study the binding kinetics of ethidium to 5-iodouridylyl(3'-5')adenosine, the dinucleoside monophosphate would typically be immobilized as the ligand on the sensor chip. A series of solutions containing varying concentrations of ethidium bromide (the analyte) would then be injected over the chip surface at a constant flow rate.
The resulting sensorgram would allow for the determination of key kinetic parameters:
Association Rate Constant (k_a): This value reflects how quickly the ethidium molecule binds to the immobilized dinucleotide. It is determined from the initial, curved portion of the sensorgram as the complex forms.
Dissociation Rate Constant (k_d): This value indicates the stability of the complex, or how quickly the ethidium dissociates from the dinucleotide. It is measured from the decay curve when the ethidium solution is replaced by a continuous flow of buffer.
Equilibrium Dissociation Constant (K_D): This is a measure of the binding affinity. It is calculated as the ratio of the dissociation and association rate constants (k_d/k_a). A lower K_D value signifies a higher binding affinity.
Illustrative Data Table for SPR Analysis:
The following table is a hypothetical representation of data that would be obtained from an SPR experiment for this complex, as specific published data is not available.
| Analyte Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
|---|---|---|---|
| 10 | 1.5 x 10⁵ | 2.3 x 10⁻³ | 15.3 |
| 25 | 1.5 x 10⁵ | 2.3 x 10⁻³ | |
| 50 | 1.5 x 10⁵ | 2.3 x 10⁻³ | |
| 100 | 1.5 x 10⁵ | 2.3 x 10⁻³ | |
| 200 | 1.5 x 10⁵ | 2.3 x 10⁻³ |
Analytical Ultracentrifugation for Complex Formation and Stoichiometry
Analytical Ultracentrifugation (AUC) is a first-principles-based method that provides information on the size, shape, and stoichiometry of macromolecules and their complexes in solution. By subjecting samples to strong centrifugal forces and monitoring their sedimentation with an optical detection system, AUC can resolve components in a mixture based on their hydrodynamic properties.
Application to this compound:
To investigate the formation of the complex between ethidium and 5-iodouridylyl(3'-5')adenosine, a sedimentation velocity experiment would be performed. In this experiment, a solution containing the dinucleotide, both alone and mixed with ethidium, would be analyzed.
The key measurements would be:
Sedimentation Coefficient (s): This value is a measure of how quickly a molecule moves through a solution under centrifugal force. Upon binding of ethidium, the mass and shape of the 5-iodouridylyl(3'-5')adenosine dinucleotide would change, leading to a predictable increase in its sedimentation coefficient. By monitoring the sedimentation boundaries, one can confirm the formation of a new, larger complex.
Stoichiometry: By conducting experiments at varying molar ratios of ethidium to the dinucleotide and analyzing the distribution of sedimenting species, the binding stoichiometry can be determined. For instance, observing the depletion of the free dinucleotide species and the appearance of a single, new complex species up to a 1:2 or 2:2 (ethidium:dinucleotide duplex) ratio would confirm the binding stoichiometry observed in crystallographic studies. nih.gov Sedimentation equilibrium experiments, where the sample is spun at a lower speed until a concentration gradient is established, can also be used to provide a rigorous determination of the molecular weight of the complex and thus its stoichiometry.
Illustrative Data Table for AUC Analysis:
The following table is a hypothetical representation of data that would be obtained from a sedimentation velocity experiment, as specific published data is not available.
| Sample | Observed Sedimentation Coefficient (S) | Calculated Molecular Weight (Da) | Inferred Stoichiometry (Ethidium:Dinucleotide Duplex) |
|---|---|---|---|
| 5-iodouridylyl(3'-5')adenosine duplex | 1.2 S | ~1358 Da | 0:2 |
| Complex (Saturating Ethidium) | 1.5 S | ~2020 Da | 2:2 |
Computational Modeling and Simulation of Ethidium Iodouridylyl 3 5 Adenosine Interactions
Molecular Dynamics (MD) Simulations of Complex Formation and Stability
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes of complex formation and the conformational landscape of the bound state. While extensive MD simulations specifically targeting the ethidium-iodoUpA complex are not widely reported, numerous studies on ethidium's interaction with DNA and other RNA sequences provide a robust framework for understanding the key dynamic features that would govern the iodoUpA complex. nih.govacs.org
MD simulations can elucidate the step-by-step mechanism of ethidium (B1194527) intercalation into a dinucleotide duplex. Unbiased simulations, where the ligand is initially placed in the solvent at a distance from the nucleic acid, can reveal the preferred pathways of approach and binding. For ethidium and nucleic acids, these simulations often show the ligand initially interacting with the exterior of the duplex, followed by a search along the groove before the phenanthridinium ring inserts itself between the base pairs. acs.org
In the case of iodoUpA, which forms a mini-duplex, the intercalation of ethidium would involve the transient separation of the Watson-Crick base pair to create a binding pocket. Simulations can model this "breathing" motion of the dinucleotide and capture the insertion of the ethidium molecule. The equilibrium binding mode observed in simulations is expected to be consistent with the crystal structure, showing the ethidium ring stacked between the uracil (B121893) and adenine (B156593) bases. nih.govnih.gov
Table 1: Key Events in a Simulated Intercalation Pathway of Ethidium
| Stage | Description | Key Interactions |
| Initial Encounter | Ethidium approaches the iodoUpA duplex from the solvent. | Long-range electrostatic steering. |
| Groove Binding | Ethidium transiently binds to the major or minor groove of the duplex. | Hydrogen bonding and van der Waals contacts with the sugar-phosphate backbone. |
| Base Pair Opening | The IodoU-A base pair transiently separates, creating a cavity. | Localized thermal fluctuations. |
| Intercalation | The phenanthridinium ring of ethidium inserts into the cavity. | Stacking interactions with the nucleobases. |
| Complex Relaxation | The complex settles into a stable, low-energy conformation. | Optimization of stacking and electrostatic interactions. |
Once the intercalated complex is formed, MD simulations can be used to analyze its dynamic stability and the subtle conformational changes it undergoes. These simulations reveal fluctuations in the sugar-pucker of the ribose units, the torsional angles of the phosphodiester backbone, and the relative orientation of the intercalated ethidium ring. A characteristic feature observed in crystal structures of ethidium-dinucleotide complexes is a mixed sugar-puckering pattern (C3'-endo(3'-5')C2'-endo), and MD simulations can explore the energetic landscape associated with these and other conformations. acs.org
Solvent molecules, particularly water and ions, play a critical role in the stability of the complex. MD simulations explicitly model the solvent, allowing for the analysis of the hydration shell around the complex. The release of ordered water molecules from the surfaces of both the ethidium and the iodoUpA upon binding is a significant contributor to the favorable entropy of intercalation. nih.gov The simulations can quantify the number of water molecules displaced and the reorganization of the surrounding solvent structure.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Electronic Structure and Reactivity
To gain a deeper understanding of the electronic phenomena that occur during intercalation, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. These methods treat the electronically active region of the system (the interacting parts of ethidium and the nucleobases) with a high level of quantum mechanical theory, while the remainder of the system (the sugar-phosphate backbone and solvent) is treated with a more computationally efficient molecular mechanics force field. nih.gov
QM/MM simulations are particularly well-suited for studying the changes in electronic properties, such as the redistribution of electron density, that occur when ethidium intercalates. The close stacking of the ethidium phenanthridinium ring and the purine (B94841) and pyrimidine (B1678525) bases of iodoUpA facilitates charge transfer interactions. These interactions, where electron density is partially transferred from the nucleobases (which act as electron donors) to the electron-accepting ethidium ring, contribute significantly to the binding energy. mdpi.com
A QM/MM approach can calculate the extent of this charge transfer and how it varies with the dynamic fluctuations of the complex. This provides a more accurate picture of the electronic environment of the intercalated drug, which is crucial for understanding its spectroscopic properties, such as the well-documented fluorescence enhancement upon binding to nucleic acids. acs.org
A key advantage of QM/MM methods is the ability to dissect the total binding energy into its constituent components with high accuracy. This allows for a detailed understanding of the forces driving complex formation.
Table 2: Energetic Contributions to Ethidium-Nucleic Acid Binding from QM/MM Calculations (Illustrative)
| Interaction Component | Description | Typical Contribution |
| Electrostatic Energy | The attraction between the positively charged ethidium and the negatively charged phosphate (B84403) backbone, as well as polar interactions. | Favorable |
| Van der Waals Energy | Dispersion forces and steric repulsion between the atoms of ethidium and iodoUpA. | Favorable (dominated by dispersion) |
| Charge Transfer | The energy stabilization resulting from the transfer of electron density between the interacting molecules. | Favorable |
| Polarization | The distortion of the electron clouds of each molecule in response to the electric field of the other. | Favorable |
| Solvation Energy | The energy change associated with the reorganization of solvent molecules upon complex formation. | Can be favorable or unfavorable depending on the balance of desolvation penalties and favorable interactions with the complex. |
Docking and Scoring Methodologies for Predicting Binding Poses and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. wikipedia.org Scoring functions are then used to estimate the strength of the interaction, typically in the form of a binding affinity or a score that ranks different binding poses. researchgate.net
For the ethidium-iodoUpA system, docking algorithms can be used to predict the intercalated binding mode, starting from the individual structures of the two molecules. nih.gov The algorithm would sample a vast number of possible orientations and conformations of ethidium relative to the iodoUpA duplex, and for each pose, the scoring function would calculate a score.
The most accurate scoring functions for nucleic acid-ligand interactions often incorporate terms for: echemi.com
Electrostatic interactions: Crucial for the attraction between the cationic ethidium and the anionic phosphate backbone.
Van der Waals interactions: To account for the shape complementarity and stacking between the drug and the base pairs.
Hydrogen bonding: For specific interactions between the amino groups of ethidium and the functional groups on the nucleic acid.
Desolvation effects: To penalize the removal of the molecules from the solvent.
The top-ranked poses from a docking calculation would ideally correspond to the experimentally observed intercalated structure. The score of the best pose can be used as a qualitative or semi-quantitative estimate of the binding affinity. For ethidium and dinucleotides, studies have shown a preference for pyrimidine-purine sequences, and docking and scoring methods can be used to rationalize these preferences. nih.gov
Free Energy Calculations for Quantitative Prediction of Binding Thermodynamics
The quantitative prediction of binding thermodynamics for the interaction of ethidium with iodouridylyl(3'-5')adenosine is a complex task that relies heavily on computational modeling and simulation. Direct experimental calorimetric data for this specific complex is not extensively documented in publicly available literature. Therefore, researchers often turn to computational methods to estimate the free energy of binding and its enthalpic and entropic components. These methods provide atomic-level insights into the molecular recognition process.
The foundation for these computational studies is often the high-resolution crystal structure of the ethidium-dinucleoside monophosphate complex. For instance, the crystalline complex of ethidium with uridylyl(3'-5')adenosine (UpA) has been solved, revealing key structural features of the intercalated state. nih.gov In such structures, the dinucleotides form a mini-double helix through Watson-Crick base pairing, and the ethidium molecule intercalates between the base pairs. nih.gov It has been noted that the presence of iodine on the C5 position of uridine (B1682114) does not fundamentally alter the sugar-phosphate backbone geometry or the intercalation mode of ethidium. nih.gov This provides a reasonable basis for using the known structures of similar complexes to model the interactions of ethidium-iodouridylyl(3'-5')adenosine.
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic nature of these interactions. By simulating the movement of atoms over time, MD can explore the conformational landscape of the complex and be used to calculate binding free energies. Common methods for free energy calculation include Thermodynamic Integration (TI) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).
While specific free energy data for this compound is scarce, studies on the interaction of ethidium with various DNA and RNA dinucleotides provide valuable insights into the thermodynamics of intercalation. These studies consistently show that the binding of ethidium is sequence-dependent. scispace.com
Table 1: Calculated Binding Free Energies of Ethidium with Different Dinucleotide Steps from Molecular Dynamics Simulations
| Interacting Sequence | Method | Binding Free Energy (kcal/mol) |
| ApA step | Umbrella Sampling | -37.1 |
| GpG step | Umbrella Sampling | -30.0 |
| ApT step (minor groove) | MM-GBSA | -28.0 (±3.2) |
| GpC step (minor groove) | MM-GBSA | -28.1 (±2.8) |
| ApT step (major groove) | MM-GBSA | -18.3 (±2.1) |
| GpC step (major groove) | MM-GBSA | -22.8 (±2.5) |
This data is derived from studies on ethidium's interaction with DNA sequences and provides an approximation of the energies involved in intercalation. nih.gov
The data in Table 1 illustrates the preference for intercalation in the minor groove and highlights the differences in binding affinity depending on the base pair sequence. The negative values indicate a spontaneous binding process.
Experimentally, Isothermal Titration Calorimetry (ITC) has been used to determine the thermodynamic parameters for the binding of ethidium bromide to DNA. These experiments provide a global picture of the binding thermodynamics.
Table 2: Experimentally Determined Thermodynamic Parameters for Ethidium Bromide Binding to Calf-Thymus DNA
| Thermodynamic Parameter | Value | Method |
| Binding Constant (K) | 6.58 × 10⁴ M⁻¹ | UV-visible Spectroscopy |
| Dissociation Constant (Kd) | 15 µM | Isothermal Titration Calorimetry |
| Enthalpy Change (ΔH) | -13.58 kJ/mol | Isothermal Titration Calorimetry |
Applications of Ethidium Iodouridylyl 3 5 Adenosine As a Research Tool in Molecular Biology
Photocrosslinking Applications for Mapping Nucleic Acid-Protein Interactions
The ability of the iodouridylyl group in Ethidium-iodouridylyl(3'-5')adenosine to form a covalent bond with nearby molecules upon UV irradiation makes it a powerful tool for photoaffinity labeling. This is particularly useful for identifying and mapping the binding sites of proteins on nucleic acids.
UV-Induced Crosslinking Mechanisms Involving the Iodouridylyl Moiety
The photocrosslinking process is initiated by the excitation of the 5-iodouracil (B140508) component with long-wavelength ultraviolet (UV) radiation, typically around 325 nm. nih.govnih.gov This specific wavelength is advantageous as it minimizes the risk of photodamage to other aromatic amino acids in proteins or other nucleobases in the nucleic acid, which absorb at shorter UV wavelengths. nih.gov
Upon absorption of UV light, the carbon-iodine bond in the 5-iodouracil residue undergoes homolytic cleavage, generating a highly reactive uridin-5-yl radical and an iodine radical. scispace.com This uridin-5-yl radical is the key intermediate in the crosslinking reaction. It can then react with a suitably positioned amino acid side chain in a nearby protein, forming a stable, zero-length covalent bond. nih.gov Mechanistic studies have shown that this radical can abstract a hydrogen atom from various amino acid residues, including tyrosine, to form an adduct. scispace.com The efficiency of this process can be quite high, with crosslinking yields reaching up to 94% of the nucleic acid bound to its target protein. nih.gov
The reaction pathway for the uridin-5-yl radical includes both adduct formation with a reactive partner (like an amino acid) and photoreduction to uridine (B1682114), with the ratio of these products depending on the reaction environment and the availability of hydrogen donors. scispace.com
Site-Specific Labeling and Identification of Nucleic Acid-Binding Proteins
By incorporating this compound at a specific known location within a synthetic DNA or RNA probe, researchers can precisely control the site of potential crosslinking. When this probe binds to its target protein, UV irradiation will selectively crosslink the protein at or near the binding site for that specific nucleotide sequence. This technique is invaluable for confirming direct protein-nucleic acid interactions and for identifying which proteins in a complex mixture are binding to a particular nucleic acid sequence. nih.govnih.gov
The general procedure involves:
Synthesizing a nucleic acid probe containing this compound at a defined position.
Incubating this probe with a protein sample or a complex cell extract.
Exposing the mixture to UV light (around 325 nm) to induce crosslinking.
The covalently linked protein-nucleic acid complex can then be isolated and analyzed, often by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The protein's identity can be further confirmed by techniques like mass spectrometry. nih.gov
This method has been successfully used to identify and characterize a variety of nucleic acid-binding proteins. For instance, studies using oligonucleotides containing 5-iodouracil have been instrumental in mapping the binding sites of proteins involved in DNA repair and transcription. nih.govgenelink.com
Probing Protein-Nucleic Acid Interaction Interfaces in Mechanistic Studies
Beyond just identifying binding partners, site-directed photocrosslinking with iodinated nucleotides provides high-resolution information about the architecture of the protein-nucleic acid interface. By systematically moving the position of the this compound within the nucleic acid sequence, it is possible to map the specific amino acid residues that are in close proximity to each nucleotide.
This approach has been used to delineate the contact points between proteins and their nucleic acid substrates with remarkable precision. For example, in a study of E. coli single-stranded DNA binding protein (SSB), mass spectrometry analysis of the crosslinked complex identified tryptophan-54 and tryptophan-88 as the specific amino acids cross-linked to a 5-iodouracil-containing DNA oligomer. nih.gov Such detailed mapping provides crucial data for building and validating structural models of protein-nucleic acid complexes and for understanding the mechanistic details of their interaction. photobiology.info The reactivity of the uridin-5-yl radical with specific amino acids, such as tyrosine, cysteine, and lysine, allows for the precise identification of these residues at the binding interface. scispace.comphotobiology.info
Table 1: Research Findings on Photocrosslinking with Iodinated Pyrimidines
| Finding | Organism/System | Significance | Reference(s) |
| High-yield (70-94%) and specific crosslinking of 5-iodouracil-substituted RNA/DNA to proteins using 325 nm UV light. | Bacteriophage R17, Oxytricha telomere protein | Establishes the efficiency and specificity of the photocrosslinking method, minimizing photodamage. | nih.govnih.gov |
| Identification of the uridin-5-yl radical as the key reactive intermediate in crosslinking. | In vitro chemical studies | Provides the mechanistic basis for the photocrosslinking reaction. | scispace.com |
| Mapping of crosslinked amino acids (Trp-54, Trp-88) in a single-stranded DNA binding protein. | E. coli | Demonstrates the utility of the method for high-resolution mapping of protein-DNA interfaces. | nih.gov |
| Identification of Lys209 as a contact point in the restriction enzyme MboI. | Moraxella bovis | Highlights the application in studying specific enzyme-DNA interactions. | nih.gov |
Probing Nucleic Acid Structure, Folding, and Dynamics
The unique combination of an intercalating agent and a photoreactive group in this compound also offers potential for investigating the structure and conformational dynamics of nucleic acids themselves.
Use in Assaying Nucleic Acid Secondary and Tertiary Structures
The ethidium (B1194527) component of the molecule can intercalate into double-helical regions of DNA and RNA, a process that is often accompanied by a characteristic change in fluorescence. This property has long been used to study nucleic acid structures. The presence of the iodouridylyl moiety adds another dimension to this analysis.
By incorporating this compound into a nucleic acid strand, the photoreactive group can be used to "freeze" certain conformations through intramolecular crosslinking upon UV irradiation. trilinkbiotech.com The sites of these crosslinks can then be identified, providing direct evidence for the proximity of different parts of the nucleic acid chain in its folded three-dimensional structure. This approach is particularly useful for elucidating complex tertiary structures, such as those found in ribozymes and other functional RNA molecules. nih.gov
Furthermore, the photoreactivity of 5-iodouracil has been shown to be sensitive to the local DNA conformation. For instance, studies on telomeric DNA have demonstrated that the photochemical behavior of 5-iodouracil-containing oligonucleotides differs depending on whether they adopt a parallel or antiparallel quadruplex structure. nih.gov This suggests that the crosslinking pattern of this compound could serve as a sensitive reporter of local nucleic acid secondary and tertiary structure. In some cases, the interaction of a protein with DNA can induce a kink in the DNA structure, which in turn alters the photoreactivity of a contained 5-iodouracil, allowing for the study of protein-induced conformational changes in the nucleic acid. nih.gov
Monitoring Conformational Changes during RNA Folding or DNA Replication
The dynamic processes of RNA folding and DNA replication involve a series of transient conformational states. Probes that can report on these changes in real-time are essential for understanding the underlying mechanisms. While direct studies employing this compound for this purpose are not extensively documented, the principles underlying the use of its constituent parts suggest its potential utility.
The fluorescence of the ethidium group is sensitive to its environment, and its intercalation into a nucleic acid duplex is a dynamic process. nih.gov Changes in the secondary or tertiary structure of the nucleic acid during folding or replication would likely alter the binding and fluorescence properties of the ethidium moiety, providing a signal that could be monitored over time.
Additionally, the use of fluorescent nucleotide analogs is a well-established method for studying the conformational dynamics of DNA polymerases during replication. nih.govnih.gov These analogs can provide signals that report on the opening and closing of the polymerase active site and the movement of the DNA substrate. While not a fluorescent probe in the traditional sense, the photoreactive nature of the iodouridylyl group could be used in "pump-probe" type experiments. Here, a process like RNA folding could be initiated, and at various time points, the sample could be exposed to a pulse of UV light to capture the transient structures present at that moment through crosslinking. Analysis of the crosslinked products would then provide snapshots of the folding pathway.
The technique of nucleotide analog interference mapping (NAIM) also offers a framework where analogs like this compound could be employed. In NAIM, modified nucleotides are randomly incorporated into an RNA population, and their effect on a specific function, such as folding, is assessed. nih.gov The ability of this compound to both report on local structure (via ethidium intercalation) and potentially disrupt or report on interactions (via its bulk and photoreactivity) could provide unique insights in such an assay.
Development of Advanced Biochemical Probes and Assays
The inherent fluorescent properties of the ethidium moiety within this compound provide a foundation for its potential use in developing sophisticated biochemical tools for nucleic acid research.
The design of fluorescent indicators for specific nucleic acid structures often leverages molecules that exhibit a change in their fluorescent properties upon binding to a target sequence or conformation. Ethidium bromide, the core fluorescent component of this compound, is a well-established intercalator whose fluorescence quantum yield increases significantly upon binding to double-stranded nucleic acids. sigmaaldrich.com
The covalent linkage of ethidium to a specific dinucleotide, such as iodouridylyl(3'-5')adenosine, creates a probe with a predefined sequence. This allows for the investigation of sequence-specific interactions. While this compound was primarily synthesized for crystallographic studies to provide a high-resolution view of intercalation, the principles of its design are applicable to the development of probes for specific nucleic acid structures. nih.gov For instance, a library of such ethidium-dinucleotide conjugates could be synthesized to probe for the presence of specific dinucleotide sequences within larger RNA or DNA molecules, with the fluorescence signal indicating a successful binding event. The fluorescence enhancement upon binding can be used to quantify the presence of the target sequence.
Table 1: Spectroscopic Properties of Ethidium Bromide
| Property | Value | Reference |
| Absorption Maximum (Bound to DNA) | 520 nm | thermofisher.com |
| Emission Maximum (Bound to DNA) | 590 nm | thermofisher.com |
| Fluorescence Enhancement (dsRNA) | ~21-fold | sigmaaldrich.com |
| Fluorescence Enhancement (dsDNA) | ~25-fold | sigmaaldrich.com |
This table outlines the general spectroscopic properties of the ethidium bromide moiety, which are fundamental to the design of fluorescent probes.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. Assays based on fluorescence are particularly well-suited for HTS due to their sensitivity and scalability. Intercalating dyes are employed in HTS to identify compounds that modulate nucleic acid structure or interactions. nih.gov For example, a decrease in fluorescence in an assay containing a nucleic acid and an intercalating dye can indicate that a test compound has displaced the dye, suggesting a binding interaction. biorxiv.org
Theoretically, this compound could be adapted for use in HTS assays. For instance, it could be used in a competitive binding assay to screen for small molecules that bind to specific dinucleotide sites on RNA or DNA. In such an assay, a decrease in the fluorescence of the ethidium-dinucleotide complex would signal the displacement by a potential drug candidate. This approach would be particularly useful for targeting specific RNA structures, which are increasingly recognized as important drug targets. biorxiv.org While direct application of this compound in a published HTS assay is not documented, the principles of its design and the known utility of its components provide a strong rationale for its potential in this area.
Applications in Mechanistic Enzymology as Substrates or Inhibitors
The precise, atomic-level structural information gleaned from the crystalline complex of this compound has been invaluable for understanding how enzymes interact with and process nucleic acids.
The crystal structure of this compound provided one of the first direct visualizations of how an intercalating agent distorts the geometry of a nucleic acid duplex. This structural model, showing the unwinding of the helix and the specific sugar-pucker conformations, serves as a crucial reference for interpreting the results of mechanistic studies on enzymes that act on nucleic acids. nih.gov
For example, studies on E. coli Ribonuclease III (RNase III), an enzyme that cleaves double-stranded RNA, have shown that ethidium bromide acts as a competitive inhibitor. nih.gov The inhibitory mechanism involves ethidium intercalating into the RNA substrate, creating a complex that is resistant to cleavage. nih.gov The structural details derived from this compound help to explain why this intercalated complex is a poor substrate: the altered helical parameters and local distortions likely prevent the enzyme's catalytic residues from achieving the correct orientation for cleavage. This uncoupling of substrate binding from cleavage provides insight into the enzyme's mechanism. nih.gov Similarly, ethidium bromide has been shown to inhibit RNA polymerase, and the structural understanding of the intercalated state is key to interpreting these inhibitory effects. nih.gov
Table 2: Crystallographic Data for Ethidium-Dinucleotide Complexes
| Complex | Space Group | Unit Cell Dimensions | Reference |
| Ethidium:5-iodouridylyl(3'-5')adenosine | P2₁ | a = 13.88 Å, b = 19.11 Å, c = 21.42 Å, β = 105.4° | osti.gov |
| Ethidium:cytidylyl(3'-5')guanosine (form 1) | P2₁ | a = 13.64 Å, b = 32.16 Å, c = 14.93 Å, β = 114.8° | nih.gov |
| Ethidium:cytidylyl(3'-5')guanosine (form 2) | P2₁ | a = 13.79 Å, b = 31.94 Å, c = 15.66 Å, β = 117.5° | nih.gov |
This table presents crystallographic data for ethidium complexed with different dinucleotides, providing the foundational structural information for mechanistic interpretations.
The use of inhibitors is a classical approach to probe the active site of an enzyme. The complex of ethidium with a dinucleotide, such as in this compound, can be considered a model for a substrate-inhibitor complex. By understanding how this defined structural unit interacts with an enzyme, inferences can be made about the architecture of the enzyme's active site.
In the case of RNase III, the finding that the ethidium-intercalated RNA can still bind to the enzyme but is not cleaved suggests that the binding domain and the catalytic domain of the enzyme can be functionally separated. nih.gov The ethidium-induced distortion is recognized by the binding domain, but it prevents the proper engagement of the catalytic machinery. This implies that the active site has stringent conformational requirements for catalysis that are disrupted by the intercalator. The detailed structure of this compound provides a high-resolution model of these disruptions, aiding in the computational modeling and rational design of more specific inhibitors for nucleic acid-processing enzymes.
Future Directions and Emerging Research Avenues
Development of Next-Generation Ethidium-iodouridylyl(3'-5')adenosine Analogs with Enhanced Specificity or Functionality
The development of novel analogs of this compound is a promising area of research. The goal is to create new molecules with improved characteristics, such as heightened specificity for particular nucleic acid sequences or enhanced fluorescent properties. The synthesis of such analogs would likely involve modifications to both the ethidium (B1194527) and the dinucleotide components.
For instance, alterations to the ethidium moiety could involve the synthesis of derivatives with different spectral properties, such as longer emission wavelengths to reduce background fluorescence in cellular environments. nih.govsemanticscholar.org The synthesis of various ethidium bromide derivatives has been explored, and these methodologies could be adapted to create novel intercalating agents for the complex. heraldopenaccess.usacs.org
Modifications to the iodouridylyl(3'-5')adenosine portion could enhance sequence specificity. The synthesis of various adenosine (B11128) and uridine (B1682114) analogs is well-established, with methods available to modify the sugar or base components. glenresearch.comgenelink.comnih.govmdpi.com By replacing iodouridine or adenosine with other modified nucleosides, it may be possible to target different DNA or RNA sequences. For example, incorporating nucleosides with altered hydrogen-bonding capabilities could fine-tune the binding affinity and specificity of the complex. scispace.com
A key challenge in the development of these analogs is the potential for enzymatic degradation. As with other adenosine analogs, modifications may be necessary to confer resistance to enzymes like adenosine deaminase. glenresearch.com
Table 1: Potential Modifications for Next-Generation Analogs
| Component to Modify | Potential Modification | Desired Outcome |
|---|---|---|
| Ethidium Moiety | Introduction of different fluorophores | Enhanced brightness, photostability, and altered spectral properties |
| Addition of reactive groups | Covalent labeling of target nucleic acids | |
| Dinucleotide Backbone | Substitution with locked nucleic acids (LNAs) or peptide nucleic acids (PNAs) | Increased binding affinity and specificity |
| Phosphorothioate linkages | Resistance to nuclease degradation | |
| Iodouridine | Replacement with other halogenated pyrimidines | Altered stacking interactions and specificity |
| Adenosine | Substitution with 2-aminopurine (B61359) | Fluorescent reporting of binding events |
Integration of this compound with Single-Molecule Techniques for Dynamic Studies
The fluorescent nature of the ethidium component makes this compound an ideal candidate for single-molecule fluorescence studies. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET) at the single-molecule level (smFRET) could provide unprecedented insights into the dynamic interactions between the complex and nucleic acids. wikipedia.orgnih.gov
In a potential smFRET experiment, the ethidium moiety could serve as a donor or acceptor fluorophore, paired with another fluorophore attached to the nucleic acid. By monitoring the FRET efficiency between the two dyes, it would be possible to observe the real-time dynamics of the complex binding and dissociation, as well as any conformational changes in the nucleic acid upon intercalation. nih.govscispace.com This could reveal kinetic information that is typically lost in ensemble measurements. wikipedia.org
The use of surface-immobilized single molecules would allow for long-term observation of these dynamics, providing data on residence times and the influence of local DNA or RNA structure on binding. youtube.com Such studies could be instrumental in understanding how the complex interacts with dynamic cellular structures like replication forks or transcription bubbles.
Table 2: Potential Single-Molecule Studies with this compound
| Technique | Research Question | Expected Outcome |
|---|---|---|
| Single-Molecule FRET (smFRET) | What are the kinetics of binding and unbinding to specific DNA/RNA sequences? | Determination of on- and off-rates; identification of intermediate states. wikipedia.org |
| Single-Molecule Pulling (e.g., Optical Tweezers) | How does intercalation affect the mechanical properties of DNA? | Measurement of changes in DNA length and elasticity upon binding. oup.com |
| Fluorescence Correlation Spectroscopy (FCS) | What is the diffusion coefficient and concentration of the complex in a cellular extract? | Insights into the mobility and interactions of the complex in a complex biological environment. |
Exploration of this compound in Synthetic Biology and Nanotechnology Research
The fields of synthetic biology and DNA nanotechnology offer exciting new applications for this compound. DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct nanoscale objects and devices. nih.govharvard.eduacs.org The ability of the complex to intercalate into specific DNA sequences could be harnessed to functionalize these DNA-based nanostructures.
For example, the complex could be used to label specific locations on a DNA origami structure, providing fluorescent markers for imaging or acting as nodes for the assembly of larger structures. nih.gov The intercalation of the complex could also be used to alter the local stiffness or conformation of a DNA nanostructure, potentially creating dynamic, switchable devices.
In synthetic biology, the complex could be used as a tool to control gene expression. By designing it to bind to a specific sequence in a promoter region, it could act as a roadblock for RNA polymerase, thereby repressing transcription. The development of light-activated analogs could provide a means of spatiotemporal control over this repression.
Furthermore, the ability of DNA to intercalate various molecules is being explored for the creation of novel nanoparticles with unique functionalities. acs.org The defined structure of this compound could be incorporated into such DNA nanoparticles to create materials with specific optical or electronic properties. acs.org
Computational-Guided Design of this compound-Based Tools with Tunable Properties
Computational modeling is a powerful tool for the rational design of new molecules. biointerfaceresearch.com Molecular dynamics simulations and docking studies can be used to predict how modifications to the this compound complex will affect its binding affinity, specificity, and fluorescent properties. nih.govnih.govyoutube.com
By simulating the interaction of various analogs with different DNA and RNA sequences, researchers can screen for candidates with desired characteristics before undertaking their chemical synthesis. biointerfaceresearch.com For example, simulations could be used to identify modifications that enhance binding to a specific cancer-related RNA sequence, paving the way for the development of new diagnostic or therapeutic agents.
Computational methods can also be used to understand the fundamental principles governing the interaction of the complex with nucleic acids. nih.govillinois.edu By analyzing the forces and interactions at play, researchers can gain a deeper understanding of the factors that determine binding specificity. This knowledge can then be used to design novel molecules with precisely tuned properties for a wide range of applications.
Table 3: Computational Approaches for Designing Novel Tools
| Computational Method | Application | Goal |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of new analogs to target nucleic acid sequences. | Screen for analogs with high specificity for a desired target. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the complex when bound to DNA or RNA. | Understand the conformational changes and stability of the complex. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculate the excited state properties of the ethidium fluorophore. | Predict how modifications will affect the fluorescence spectrum and quantum yield. |
| Free Energy Calculations | Determine the binding free energy of analogs to different sequences. | Quantify the specificity of new designs. biointerfaceresearch.com |
Q & A
Q. How is the three-dimensional structure of ethidium-iodouridylyl(3'-5')adenosine determined in intercalation studies?
Methodological Answer: The intercalative binding mechanism of this compound has been resolved using X-ray crystallography at atomic resolution. Cocrystallization with ethidium bromide revealed stacking interactions between the ethidium aromatic ring and base pairs of the dinucleoside monophosphate, with iodine atoms aiding in heavy-atom phasing for structural determination . Comparative studies using NMR spectroscopy or molecular dynamics simulations are recommended to validate dynamic binding modes in solution.
Q. What experimental approaches are used to characterize the thermodynamics of this compound interactions with nucleic acids?
Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and enthalpy changes (ΔH), while fluorescence quenching assays measure kinetic parameters (e.g., association/dissociation rates). For example, iodine substitution in uridylyl residues enhances fluorescence signal stability, enabling precise monitoring of intercalation kinetics . Cross-validation with surface plasmon resonance (SPR) provides complementary data on binding stoichiometry under varying ionic conditions.
Advanced Research Questions
Q. How do redox environments influence the enzymatic processing of this compound in nucleotide-modifying systems?
Methodological Answer: Redox-sensitive residues (e.g., cysteine) in enzymes like adenosine 5'-phosphosulfate (APS) kinase alter substrate binding. For example, dithiothreitol (DTT) reduces disulfide bonds, increasing APS kinase activity (KmAPS = 0.72 ± 0.17 μmol/L) compared to oxidized glutathione (GSSG) conditions (KmAPS = 0.44 ± 0.04 μmol/L) . Researchers should use redox-buffered assays (e.g., thioredoxin/glutathione systems) to mimic physiological conditions and resolve redox-driven kinetic discrepancies .
Q. What strategies resolve contradictions in kinetic data for this compound interactions with RNA polymerases?
Methodological Answer: Contradictions often arise from mismatched experimental conditions (e.g., ionic strength, temperature). A systematic approach includes:
- Double-reciprocal (Lineweaver-Burk) plots to distinguish competitive vs. non-competitive inhibition .
- Site-directed mutagenesis (e.g., C36A/C69A mutations in APS kinase) to isolate residue-specific effects on catalytic efficiency (e.g., kcat reduction from 300 ± 42 min⁻¹ to 130 ± 6 min⁻¹) .
- Cross-linking mass spectrometry to map binding interfaces and validate steric hindrance hypotheses .
Q. How can researchers optimize crystallographic conditions for this compound derivatives with poor diffraction?
Methodological Answer:
- Heavy-atom derivatization : Iodine in uridylyl residues improves phasing by enhancing anomalous scattering .
- Cryoprotectant screening : Glycerol or ethylene glycol gradients (10–30% v/v) reduce ice formation during cryocooling.
- Additive screening : Small molecules (e.g., spermidine, PEG 4000) stabilize crystal lattice contacts.
Data Analysis and Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-dependent intercalation effects of this compound?
Methodological Answer:
Q. How should researchers address discrepancies in published Km and kcat values for nucleotide-modifying enzymes?
Methodological Answer:
- Meta-analysis of kinetic parameters with standardized substrate purity checks (e.g., HPLC validation).
- Replicate experiments under harmonized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂).
- Collaborative inter-laboratory studies to validate reproducibility, as demonstrated in APS kinase research .
Experimental Design Considerations
Q. What controls are essential for validating specificity in this compound binding assays?
Methodological Answer:
- Negative controls : Use non-intercalative analogs (e.g., adenosine 3',5'-bisphosphate) to rule out nonspecific interactions .
- Competition assays : Titrate unlabeled ethidium bromide to confirm displacement of radiolabeled probes.
- Enzymatic digestion : Treat complexes with RNase A/T1 to verify nucleic acid dependency .
Q. How can researchers integrate structural and functional data to model this compound’s role in RNA editing?
Methodological Answer:
- Hybrid QM/MM simulations correlate intercalation geometry (from X-ray data) with electronic interactions.
- Single-molecule Förster resonance energy transfer (smFRET) tracks real-time conformational changes during RNA strand passage.
- Conservation analysis of binding pockets across homologs (e.g., bacterial vs. eukaryotic polymerases) identifies evolutionarily constrained residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
